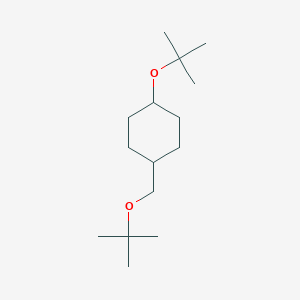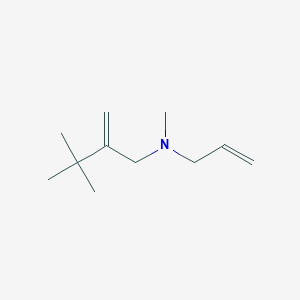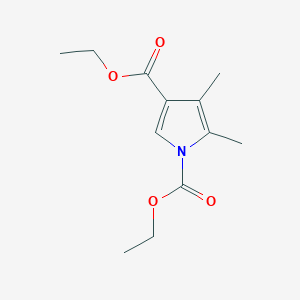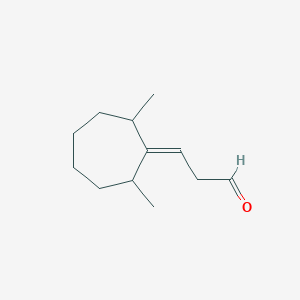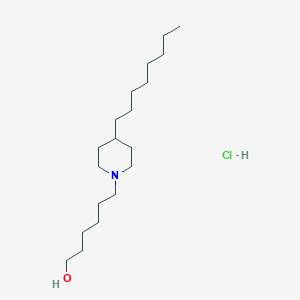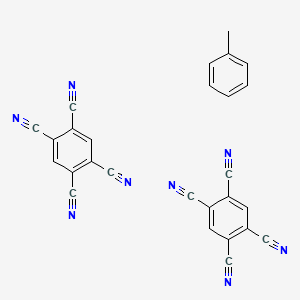
Benzene-1,2,4,5-tetracarbonitrile;toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2,4,5-tetracarbonitrile: is an aromatic compound with the molecular formula C10H2N4 . It is also known by other names such as 1,2,4,5-tetracyanobenzene and pyromellitic tetranitrile . This compound is characterized by the presence of four cyano groups attached to a benzene ring, making it a highly nitrile-substituted aromatic compound.
Toluene: , on the other hand, is a simple aromatic hydrocarbon with the molecular formula C7H8 . It consists of a benzene ring with a single methyl group attached. Toluene is widely used as an industrial solvent and as a precursor in the synthesis of various chemicals .
Vorbereitungsmethoden
Benzene-1,2,4,5-tetracarbonitrile: can be synthesized through various methods. One common synthetic route involves the reaction of pyromellitic dianhydride with ammonia or ammonium carbonate to form the corresponding tetracarboxylic acid, which is then converted to the tetracarbonitrile by dehydration . Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Toluene: is primarily produced from petroleum and coal tar . It can be obtained through the catalytic reforming of naphtha or as a byproduct of the production of gasoline. Toluene can also be synthesized from benzene through the Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as catalysts .
Analyse Chemischer Reaktionen
Benzene-1,2,4,5-tetracarbonitrile: undergoes various chemical reactions, including photochemical reactions and substitution reactions . For example, it can react with the ketals of cyclic and bicyclic ketones through a photochemical reaction to form complex products . Common reagents used in these reactions include cyclic ketones and bicyclic ketones under photochemical conditions. Major products formed from these reactions include distonic radical cations and alkylated benzene derivatives .
Toluene: undergoes several types of reactions, including oxidation , nitration , and halogenation . In the presence of nitric acid and sulfuric acid , toluene undergoes nitration to form nitrotoluene isomers . Oxidation of toluene using potassium permanganate or chromium trioxide results in the formation of benzoic acid .
Wissenschaftliche Forschungsanwendungen
Benzene-1,2,4,5-tetracarbonitrile: has a variety of research applications. It is used in the synthesis of coordination polymers and organic semiconductors . It is also employed in the study of organic radical cations and their fragmentation, which has implications in the field of organic synthesis . Additionally, it is used in the development of fluorescent materials and sensors for detecting nitroaromatic compounds .
Toluene: is widely used as a solvent in the chemical industry due to its ability to dissolve a wide range of organic compounds. It is also a precursor in the synthesis of various chemicals, including benzene , xylene , and trinitrotoluene (TNT) . In the field of biology and medicine, toluene is used in the extraction of DNA and RNA from biological samples .
Wirkmechanismus
The mechanism of action of benzene-1,2,4,5-tetracarbonitrile involves its ability to act as an electron acceptor in photochemical reactions. The compound can form radical cations through single electron transfer, which then undergo fragmentation to form various products . The molecular targets and pathways involved in these reactions include the benzene ring and the cyano groups , which participate in the formation and stabilization of radical intermediates .
Toluene: exerts its effects primarily through its ability to act as a solvent and reactant in various chemical reactions. In biological systems, toluene can affect the central nervous system by acting as a depressant, leading to symptoms such as dizziness and headaches . The molecular targets include neuronal membranes and neurotransmitter receptors , which are affected by the solvent properties of toluene .
Vergleich Mit ähnlichen Verbindungen
Benzene-1,2,4,5-tetracarbonitrile: is unique due to its high degree of nitrile substitution, which imparts distinct chemical properties compared to other benzene derivatives. Similar compounds include 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetracarboxylic acid , which also have four substituents on the benzene ring but differ in the nature of the substituents . These compounds exhibit different reactivity and applications due to the varying electronic and steric effects of the substituents .
Toluene: is similar to other simple aromatic hydrocarbons such as benzene and xylene . the presence of the methyl group in toluene makes it more reactive in electrophilic substitution reactions compared to benzene . Xylene, which has two methyl groups, exhibits different reactivity and is used in different industrial applications .
Eigenschaften
CAS-Nummer |
61135-79-3 |
|---|---|
Molekularformel |
C27H12N8 |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
benzene-1,2,4,5-tetracarbonitrile;toluene |
InChI |
InChI=1S/2C10H2N4.C7H8/c2*11-3-7-1-8(4-12)10(6-14)2-9(7)5-13;1-7-5-3-2-4-6-7/h2*1-2H;2-6H,1H3 |
InChI-Schlüssel |
XUJCSFNSWYAABW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1.C1=C(C(=CC(=C1C#N)C#N)C#N)C#N.C1=C(C(=CC(=C1C#N)C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
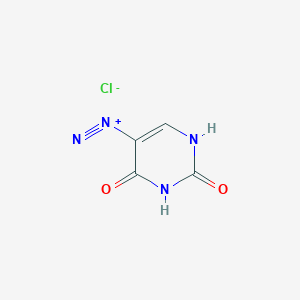


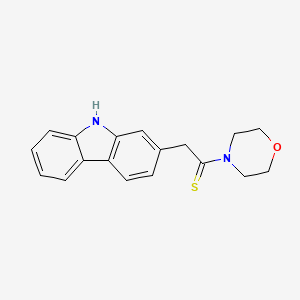
![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)
